molecular formula C14H12O4Zn B8503939 benzoic acid;zinc

benzoic acid;zinc

Cat. No. B8503939
M. Wt: 309.6 g/mol
InChI Key: TYESNCFSJHPNCR-UHFFFAOYSA-N
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Patent
US04997874

Procedure details

To the resin obtained in the above step (i), a mixture of 3.2 g (0.01 mole) of zinc benzoate and 2.4 g (0.03 mole) of ammonium bicarbonate was slowly added at 150°-160° C. The resultant mixture was then stirred for 1 hour at 155°-165° C. to complete the reaction. After completion of the reaction, the resultant molten resin was taken out, cooled and ground to obtain 23 g of a zinc-benzoate-modified salicylic acid resin as powder. The softening point of the zinc-modified resin was 108° C. It will be designated as Resin (C)-4.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
ammonium bicarbonate
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Zn+2:10].[C:11]([O-:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)(O)[O-].[NH4+]>>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([OH:9])=[O:8])=[CH:3][CH:4]=1.[CH:15]1[CH:16]=[CH:17][C:12]([C:11]([OH:19])=[O:18])=[CH:13][CH:14]=1.[Zn:10] |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Zn+2].C(C1=CC=CC=C1)(=O)[O-]
Name
ammonium bicarbonate
Quantity
2.4 g
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the resin obtained in the above step (i)
ADDITION
Type
ADDITION
Details
was slowly added at 150°-160° C
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn]
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 742.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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